molecular formula C6H6N2O3 B070339 Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione CAS No. 164015-09-2

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione

Cat. No.: B070339
CAS No.: 164015-09-2
M. Wt: 154.12 g/mol
InChI Key: QWSKPMMHWCTLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring

Chemical Reactions Analysis

Types of Reactions: Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Imidazo[1,5-α]indole: Another fused heterocyclic compound with similar structural features.

    Pyrrolo[1,2-a]imidazole: A closely related compound with a different ring fusion pattern.

Uniqueness: Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is unique due to its specific ring fusion and the presence of three carbonyl groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSKPMMHWCTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207790
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164015-09-2
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164015-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.